molecular formula C48H38N4 B1173339 Iron sodium oxide (FeNa4O4) CAS No. 12062-86-1

Iron sodium oxide (FeNa4O4)

Cat. No.: B1173339
CAS No.: 12062-86-1
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Description

Iron sodium oxide (FeNa₄O₄) is a mixed metal oxide comprising iron (Fe), sodium (Na), and oxygen (O). The formula implies Fe⁴+ (balancing four Na⁺ and four O²⁻ ions), though this oxidation state is less common than Fe²+ or Fe³+ in natural iron oxides. FeNa₄O₄ could theoretically adopt a perovskite-like or layered structure, similar to other alkali metal ferrates .

Properties

CAS No.

12062-86-1

Molecular Formula

C48H38N4

Synonyms

Iron sodium oxide (FeNa4O4)

Origin of Product

United States

Comparison with Similar Compounds

Sodium Ferrates (Na₂FeO₄ and NaFeO₂)

  • Chemical Composition: Na₂FeO₄ (Sodium Ferrate(VI)): Contains Fe⁶+ with a tetrahedral coordination. NaFeO₂ (Sodium Ferrite): Features Fe³+ in a layered structure with alternating Na⁺ and FeO₂⁻ layers .
  • Thermal Stability :

    • Na₂FeO₄ decomposes above 300°C, releasing oxygen. Fe₃O₄ (magnetite) exhibits higher stability, retaining structure up to 1,600°C .
    • FeNa₄O₄’s stability is unconfirmed but likely lower than Fe₃O₄ due to sodium’s volatility.
  • Magnetic Properties :

    • Fe₃O₄ is ferrimagnetic with a Néel temperature of 858 K .
    • Sodium ferrates like NaFeO₂ are antiferromagnetic, while FeNa₄O₄’s magnetic behavior would depend on Fe⁴+ spin states and crystal symmetry.

Table 1: Key Properties of FeNa₄O₄ and Related Iron Oxides

Compound Oxidation State (Fe) Structure Magnetic Behavior Thermal Stability (°C) Applications
FeNa₄O₄ +4 (hypothetical) Cubic/Spinel? Unknown <300 (estimated) Potential oxidizer
Na₂FeO₄ +6 Tetrahedral Non-magnetic ~300 Water treatment, battery
Fe₃O₄ +2/+3 Spinel Ferrimagnetic >1,600 Catalysis, MRI contrast
NaFeO₂ +3 Layered Antiferromagnetic ~700 Solid-state electrolytes

Iron Oxides with Mixed Valency (Fe₃O₄ vs. FeNa₄O₄)

  • Fe₃O₄ (Magnetite): Contains Fe²+ and Fe³+ in a 1:2 ratio, forming a conductive spinel structure. Applications: Superparamagnetic nanoparticles (SPIONs) for drug delivery , anode materials in batteries . Stability: Resists oxidation under ambient conditions but converts to γ-Fe₂O₃ upon heating .
  • FeNa₄O₄ :

    • If Fe⁴+ is present, it may act as a strong oxidizer, akin to Na₂FeO₄. However, its reactivity and conductivity are unverified.

Other Alkali Metal Iron Oxides

  • KFeO₂ :
    • Structurally analogous to NaFeO₂ but with potassium. Exhibits higher ionic conductivity, useful in solid oxide fuel cells.
  • LiFeO₂ :
    • Used in lithium-ion batteries due to its stability and low cost. FeNa₄O₄ could be explored for similar applications if compatible with Na-ion systems .

Q & A

Basic: How can the oxidation states of iron (Fe) and sodium (Na) in FeNa4O4 be determined?

Methodological Answer:
To determine oxidation states, apply the principle that the sum of oxidation states equals the compound's overall charge (neutral here). Sodium (Na) typically exhibits +1. Oxygen (O) is -2. For FeNa₄O₄:

  • Total charge from Na: 4 × (+1) = +4
  • Total charge from O: 4 × (-2) = -8
  • Let Fe’s oxidation state = x:
    x + 4 - 8 = 0 → x = +4.
    Thus, Fe is in +4 oxidation state. Verify via X-ray photoelectron spectroscopy (XPS) or redox titration .

Basic: What synthesis methods are suitable for preparing FeNa₄O₄, and how are they validated?

Methodological Answer:
FeNa₄O₄ can be synthesized via:

  • Co-precipitation : Mix Fe³⁺ and Na⁺ precursors in alkaline conditions. Adjust pH to 10–12 using NaOH, followed by thermal aging. Validate purity via X-ray diffraction (XRD) to confirm crystallinity .
  • Solid-state reaction : Heat stoichiometric mixtures of Fe₂O₃ and Na₂O at 800–1000°C under inert atmosphere. Use energy-dispersive X-ray spectroscopy (EDS) to confirm elemental ratios .

Advanced: How can synthesis parameters be optimized to enhance FeNa₄O₄’s surface area for catalytic applications?

Methodological Answer:
Optimize surface area by:

  • Precursor concentration : Lower Fe³⁺ concentrations yield smaller nanoparticles (e.g., 0.1 M vs. 0.5 M) .
  • Surfactant addition : Use sodium dodecyl sulfate (SDS) or citric acid during co-precipitation to reduce agglomeration .
  • Calcination temperature : Lower temperatures (300–400°C) preserve porosity; higher temperatures (>500°C) induce sintering. Validate via Brunauer-Emmett-Teller (BET) analysis .

Advanced: How to resolve contradictions between XRD and TEM data when characterizing FeNa₄O₄ nanoparticles?

Methodological Answer:
Discrepancies arise due to:

  • XRD : Reflects crystallinity and phase purity. Amorphous phases may be undetected.
  • TEM : Reveals particle size/shape but not crystallinity.
    Resolution :
  • Perform high-resolution TEM (HR-TEM) to correlate lattice fringes with XRD peaks.
  • Use selected-area electron diffraction (SAED) to confirm crystallinity in localized regions .

Advanced: What experimental designs are robust for assessing FeNa₄O₄’s adsorption capacity for water pollutants?

Methodological Answer:
Design batch experiments with:

  • Isotherm models : Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surfaces). Use varying pollutant concentrations (e.g., 10–100 ppm) and measure residual concentrations via UV-Vis spectroscopy .
  • Kinetic studies : Pseudo-first/second-order models to determine rate-limiting steps (e.g., diffusion vs. surface reaction).
  • pH dependence : Test adsorption at pH 3–10; FeNa₄O₄ may dissolve in highly acidic conditions .

Advanced: How can mechanistic studies elucidate FeNa₄O₄’s role in catalytic degradation of organic pollutants?

Methodological Answer:

  • Radical trapping experiments : Add scavengers (e.g., tert-butanol for •OH) to identify dominant reactive species in Fenton-like reactions .
  • In-situ FTIR : Monitor intermediate degradation products adsorbed on FeNa₄O₄ surfaces .
  • X-ray absorption spectroscopy (XAS) : Track oxidation state changes of Fe during catalysis to confirm redox cycling .

Basic: What spectroscopic techniques confirm the chemical structure of FeNa₄O₄?

Methodological Answer:

  • FTIR : Identify functional groups (e.g., Fe-O vibrations at 500–600 cm⁻¹) .
  • Raman spectroscopy : Detect symmetric stretching modes of Fe-O bonds.
  • Mössbauer spectroscopy : Resolve Fe oxidation states and magnetic properties .

Advanced: How to address inconsistencies in FeNa₄O₄’s magnetic properties reported in different studies?

Methodological Answer:
Variations arise from:

  • Particle size : Superparamagnetic behavior in nanoparticles (<20 nm) vs. ferromagnetism in bulk .
  • Synthesis route : Co-precipitation vs. thermal decomposition affects crystallite size.
    Resolution :
  • Use vibrating sample magnetometry (VSM) to measure saturation magnetization.
  • Correlate with TEM size data and XRD crystallite size calculations .

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